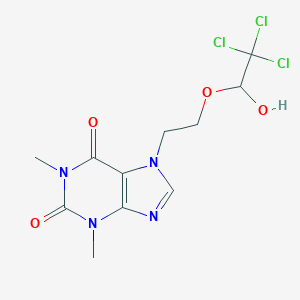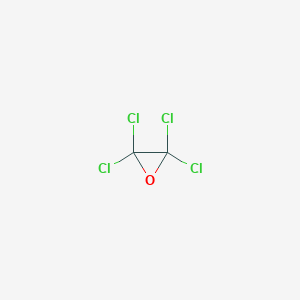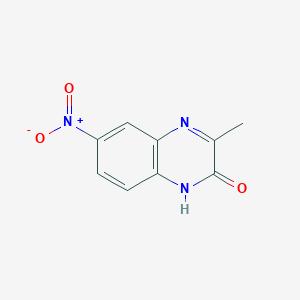
Triclofylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triclofylline, also known as 7-(2-hydroxyethyl)-theophylline, is a xanthine derivative that has been studied for its potential use in treating various medical conditions. This compound has been found to have several biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
Wirkmechanismus
Triclofylline acts as a non-selective adenosine receptor antagonist, which means it blocks the binding of adenosine to its receptors. Adenosine is a signaling molecule that regulates various physiological processes, including inflammation, bronchial tone, and neurotransmission. By blocking adenosine receptors, this compound can reduce inflammation, bronchial constriction, and other physiological responses.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It can reduce airway hyperresponsiveness, bronchial constriction, and inflammation in asthma and COPD. It can also improve intestinal permeability and reduce inflammation in IBD. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Triclofylline has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations as well. It is a non-specific adenosine receptor antagonist, which means it can block all adenosine receptors, not just the ones that are relevant for a particular disease or condition. It can also have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for triclofylline research. One direction is to investigate its potential use in other medical conditions, such as cancer, cardiovascular disease, and autoimmune diseases. Another direction is to develop more selective adenosine receptor antagonists that can target specific adenosine receptors and minimize off-target effects. Finally, more research is needed to understand the molecular mechanisms underlying this compound's neuroprotective effects and to identify new targets for drug development.
Synthesemethoden
Triclofylline can be synthesized by reacting theophylline with ethylene oxide in the presence of a catalyst. The reaction yields this compound as the main product, along with some side products. The purity of this compound can be improved by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Triclofylline has been studied for its potential use in treating various medical conditions, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has also been investigated for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
17243-70-8 |
|---|---|
Molekularformel |
C11H13Cl3N4O4 |
Molekulargewicht |
371.6 g/mol |
IUPAC-Name |
1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione |
InChI |
InChI=1S/C11H13Cl3N4O4/c1-16-7-6(8(19)17(2)10(16)21)18(5-15-7)3-4-22-9(20)11(12,13)14/h5,9,20H,3-4H2,1-2H3 |
InChI-Schlüssel |
VZKRRCHBLUTMPU-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOC(C(Cl)(Cl)Cl)O |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOC(C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(3-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B95223.png)






